The Emergence of a New Synthetic Cannabinoid: A Technical Overview of CH-FUBIATA
The Emergence of a New Synthetic Cannabinoid: A Technical Overview of CH-FUBIATA
For Immediate Release
HARRISBURG, Pa. – In the ever-shifting landscape of novel psychoactive substances (NPS), a new synthetic cannabinoid known as CH-FUBIATA has been identified, raising concerns within the forensic and public health communities. This technical guide provides an in-depth analysis of the discovery, chemical properties, and probable synthesis pathway of CH-FUBIATA, intended for researchers, scientists, and drug development professionals.
CH-FUBIATA, chemically identified as N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide, is part of a growing class of synthetic cannabinoids designed to circumvent international drug control conventions.[1][2] Its emergence is seen as a response to the class-wide ban on many synthetic cannabinoid structures implemented by China in 2021.[1][2] Like its predecessors, CH-FUBIATA is anticipated to interact with the body's cannabinoid receptors, producing psychoactive effects similar to THC; however, its pharmacological and toxicological profiles remain largely uncharacterized, posing a significant public health risk.[1]
Discovery and Identification
CH-FUBIATA was first reported by the Center for Forensic Science Research and Education (CFSRE) in June 2022. It was identified alongside a related compound, ADB-FUBIATA, in seized drug samples. The discovery was made possible through a combination of advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The identification was confirmed by comparing the analytical data with a reference standard of CH-FUBIATA.
The logical workflow for the discovery and confirmation of a novel psychoactive substance like CH-FUBIATA is a systematic process. It begins with the collection of suspicious materials and progresses through a series of analytical tests to elucidate the chemical structure and confirm its identity.
Chemical and Physical Data
CH-FUBIATA is classified as an indole-3-acetamide synthetic cannabinoid. This class is characterized by an indole core linked to an acetamide group, a structural modification that differentiates it from earlier generations of synthetic cannabinoids featuring carboxamide linkers. This alteration is a deliberate attempt by clandestine chemists to evade existing legislation.
The key chemical and physical properties of CH-FUBIATA are summarized in the table below. This data is crucial for the accurate identification of the compound in forensic laboratories.
| Property | Value | Source |
| IUPAC Name | N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide | |
| Chemical Formula | C₂₃H₂₅FN₂O | |
| Molecular Weight | 364.5 g/mol | |
| Exact Mass [M+H]⁺ | 365.2024 | |
| Appearance | Crystalline Solid | |
| UV λmax | 223 nm | |
| GC-MS Retention Time | 8.44 min | |
| LC-QTOF-MS Ret. Time | 9.50 min |
Probable Synthesis Pathway
While a specific, peer-reviewed synthesis for CH-FUBIATA has not been published, its structure allows for a probable synthetic route to be inferred from established organic chemistry principles and known methods for creating similar indole derivatives. A likely two-step synthesis would involve the N-alkylation of an indole precursor followed by an amide coupling reaction.
The proposed pathway is as follows:
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N-Alkylation: The synthesis would likely begin with Indole-3-acetic acid. The nitrogen on the indole ring is deprotonated with a suitable base (e.g., Sodium Hydride) and then alkylated with 4-fluorobenzyl bromide to form 1-(4-fluorobenzyl)-1H-indole-3-acetic acid.
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Amide Coupling: The resulting carboxylic acid is then activated, for example by converting it to an acyl chloride with thionyl chloride, or by using a standard coupling agent (e.g., TBTU). This activated intermediate is then reacted with cyclohexylamine to form the final product, CH-FUBIATA, via nucleophilic acyl substitution.
Experimental Protocols for Identification
The identification of CH-FUBIATA relies on precise analytical methodologies. The protocols outlined below are based on those published by the CFSRE.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Dilution of the sample material in methanol.
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Instrument: Agilent 5975 Series GC/MSD System or equivalent.
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Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.
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Carrier Gas: Helium at a flow rate of 1.46 mL/min.
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Temperatures:
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Injection Port: 265 °C
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Transfer Line: 300 °C
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MS Source: 230 °C
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Injection: Splitless injection.
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MS Parameters: Mass scan range of 40-550 m/z.
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Expected Retention Time: 8.44 minutes.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
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Sample Preparation: Dilution in methanol, followed by a 1:100 dilution of the GC-MS sample in the mobile phase.
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Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC, or equivalent.
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Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar.
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Mobile Phase:
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A: Ammonium formate (10 mM, pH 3.0)
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B: Methanol/acetonitrile (50:50)
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Flow Rate: 0.4 mL/min.
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Gradient: Start at 95% A and 5% B, transition to 5% A and 95% B over 13 minutes, then return to initial conditions at 15.5 minutes.
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Temperatures:
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Autosampler: 15 °C
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Column Oven: 30 °C
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Source Heater: 600 °C
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Injection Volume: 10 µL.
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QTOF Parameters:
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TOF MS Scan Range: 100-510 Da
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Fragmentation: Collision Energy Spread (35±15 eV)
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MS/MS Scan Range: 50-510 Da
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Expected Retention Time: 9.50 minutes.
Conclusion and Future Outlook
CH-FUBIATA represents the continuing evolution of synthetic cannabinoids, engineered to stay ahead of legislative controls. While its discovery is a testament to the capabilities of modern forensic science, the lack of pharmacological data presents a clear and present danger. Further research into the in vitro and in vivo effects of CH-FUBIATA is critical to understanding its potential for abuse and harm. The data and protocols presented in this guide are intended to aid the scientific and law enforcement communities in the rapid identification and characterization of this and other emerging synthetic cannabinoids.
